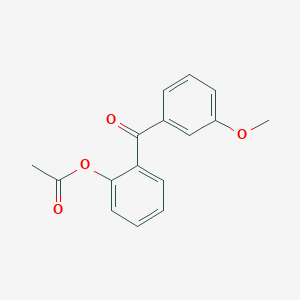

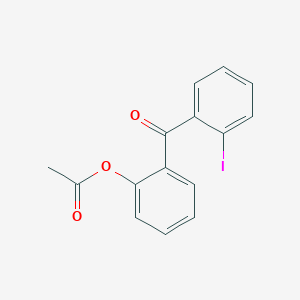

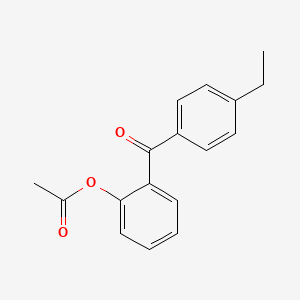

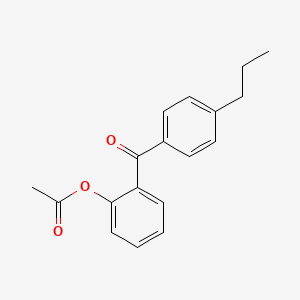

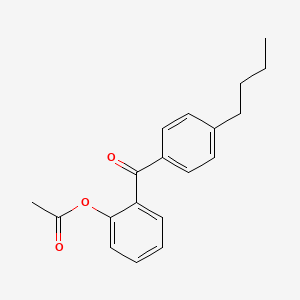

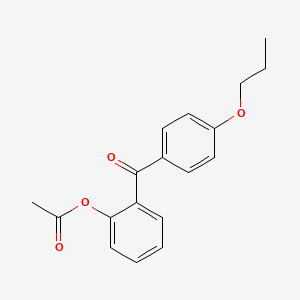

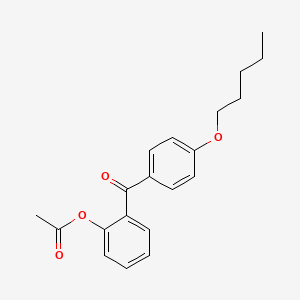

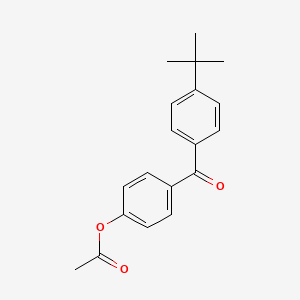

4-Acetoxy-4'-T-butylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-Acetoxy-4'-T-butylbenzophenone involves several steps, including oxidation and acetylation. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves the treatment of a methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent . Similarly, the synthesis of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone involves the formation of an azlactone, which upon hydrolysis and treatment with acetic acid yields acetoxyphenyl-propenoic acid derivatives . These methods suggest possible pathways for synthesizing the acetoxy and tert-butyl functional groups on a benzophenone structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxy-4'-T-butylbenzophenone can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives were confirmed by NMR spectroscopy . Additionally, X-ray crystallography was used to confirm the structure of the starting azlactone and to support the Z-configuration of the synthesized compounds . These techniques are crucial for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 4-Acetoxy-4'-T-butylbenzophenone show a variety of transformations. For instance, the oxidation of alkoxy-phenols can lead to the formation of hemi-acetals and dibenzofuran-quinones under different conditions . The reaction of azlactones with basic hydrolysis and acetic acid treatment can yield acetoxyphenyl-propenoic acids . These reactions highlight the reactivity of the functional groups that may be present in 4-Acetoxy-4'-T-butylbenzophenone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Acetoxy-4'-T-butylbenzophenone are not directly reported in the provided papers, the properties of similar compounds can be inferred. The presence of tert-butyl groups typically increases steric bulk, affecting the compound's reactivity and solubility . The acetoxy group is a common acylating agent and can participate in various chemical reactions . The benzophenone core is known for its stability and can be involved in photochemical reactions. The physical properties such as melting point, boiling point, and solubility would depend on the specific functional groups and their interactions.

Scientific Research Applications

1. Analytical Chemistry and Environmental Monitoring

4-Acetoxy-4'-T-butylbenzophenone, due to its chemical properties, is often studied in the context of environmental phenols and related compounds. Its detection and quantification in various biological and environmental samples are critical for understanding its distribution and potential effects.

- Analytical Method Development : A sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing feature was developed to measure concentrations of various environmental phenols, including 4-Acetoxy-4'-T-butylbenzophenone derivatives, in human milk (Ye et al., 2008).

- Environmental and Biological Monitoring : The developed methods have been applied to detect the presence of compounds like 4-Acetoxy-4'-T-butylbenzophenone and its derivatives in human milk samples, indicating potential exposure routes and environmental persistence (Ye et al., 2008).

2. Synthesis and Material Science

4-Acetoxy-4'-T-butylbenzophenone serves as a precursor or a component in the synthesis of complex molecular structures, showcasing its versatility and importance in material science and chemistry.

- Complex Compound Synthesis : The compound has been involved in the synthesis of complex molecular structures such as tetranuclear and pentanuclear compounds of rare-earth metals. These compounds demonstrate interesting magnetic properties and structural arrangements, indicating the compound's utility in synthesizing materials with potential applications in magnetism and material science (Yadav et al., 2015).

Safety and Hazards

properties

IUPAC Name |

[4-(4-tert-butylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-11-7-15(8-12-17)18(21)14-5-9-16(10-6-14)19(2,3)4/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBKAADRHRUDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641711 |

Source

|

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-4'-T-butylbenzophenone | |

CAS RN |

890099-70-4 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.